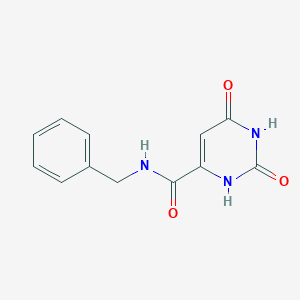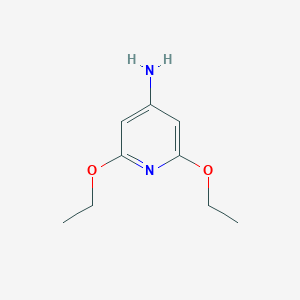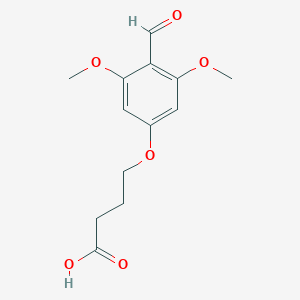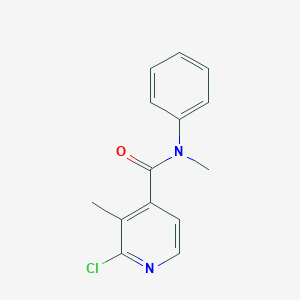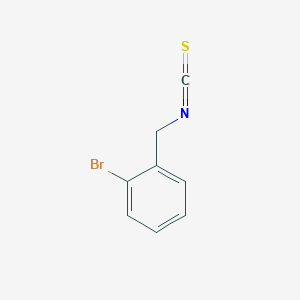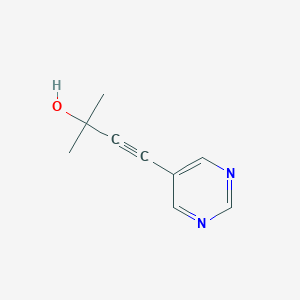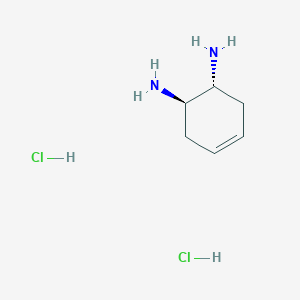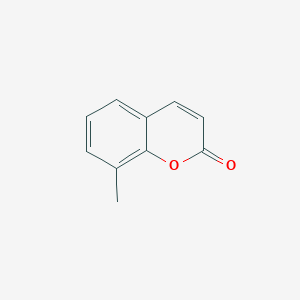
8-Methylcoumarin
Übersicht
Beschreibung
8-Methylcoumarin is a compound that belongs to the coumarin family of compounds. It is a white crystalline powder with a molecular weight of 162.17 g/mol. It is widely used in scientific research for its various applications, including its use as a fluorescent probe and as a starting material for the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 8-Methylcoumarin is not well understood. However, it is believed that it acts by binding to specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
8-Methylcoumarin has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been found to have antimicrobial properties, which can help fight against bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-Methylcoumarin in lab experiments is its versatility. It can be used for a wide range of applications, including as a fluorescent probe and as a starting material for the synthesis of other compounds. However, one of the limitations of using 8-Methylcoumarin is that it can be difficult to synthesize in large quantities, which can limit its use in certain applications.
Zukünftige Richtungen
There are numerous future directions for the use of 8-Methylcoumarin in scientific research. One area of research that is currently being explored is its use as a potential anticancer agent. Additionally, researchers are investigating its potential use as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Furthermore, researchers are also exploring its potential use in the development of new materials, including polymers and nanomaterials.
Conclusion:
In conclusion, 8-Methylcoumarin is a versatile compound that has numerous applications in scientific research. Its use as a fluorescent probe and as a starting material for the synthesis of other compounds makes it an essential tool for researchers in various fields. While its mechanism of action is not well understood, its various biochemical and physiological effects make it a promising candidate for the development of new therapeutic agents. With ongoing research, the potential applications of 8-Methylcoumarin are vast, making it an exciting area of study for scientists and researchers alike.
Wissenschaftliche Forschungsanwendungen
8-Methylcoumarin has numerous applications in scientific research. One of its most significant uses is as a fluorescent probe for the detection of metal ions such as Fe3+, Cu2+, and Zn2+. It is also used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
1807-36-9 |
|---|---|
Produktname |
8-Methylcoumarin |
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
8-methylchromen-2-one |
InChI |
InChI=1S/C10H8O2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 |
InChI-Schlüssel |
VSIIJVGRUZNHCF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=CC(=O)O2 |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CC(=O)O2 |
Andere CAS-Nummern |
1807-36-9 |
Synonyme |
8-methylchromen-2-one |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

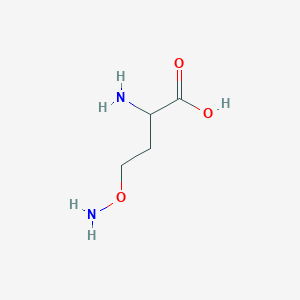
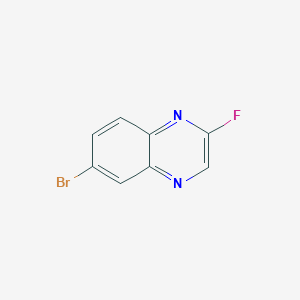
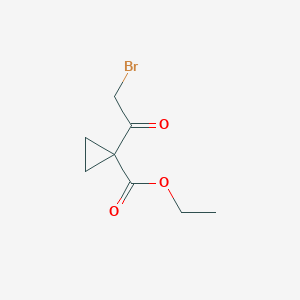
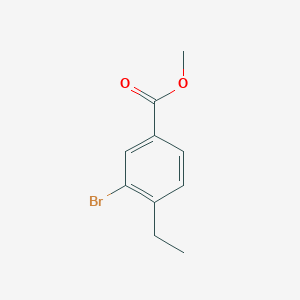
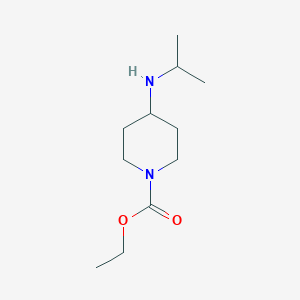
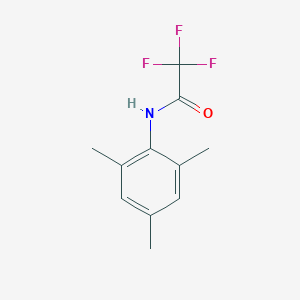
![3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate](/img/structure/B190174.png)
